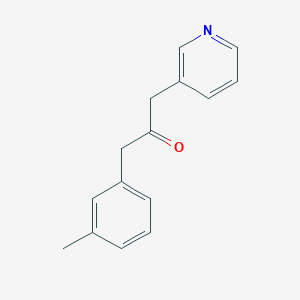

1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one

Description

1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one is an organic compound that features a unique combination of a methylphenyl group and a pyridinyl group connected by a propanone backbone

Propriétés

IUPAC Name |

1-(3-methylphenyl)-3-pyridin-3-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-12-4-2-5-13(8-12)9-15(17)10-14-6-3-7-16-11-14/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYBAGYZRWPQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategies

The synthesis of 1-(3-methylphenyl)-3-(pyridin-3-yl)propan-2-one typically involves constructing the propan-2-one (acetone) backbone substituted with the 3-methylphenyl and pyridin-3-yl groups at the 1- and 3-positions, respectively. The key challenge is the selective formation of the carbonyl ketone with the correct substitution pattern.

Two main synthetic approaches are commonly reported:

- Acylation or condensation reactions involving 3-methylacetophenone derivatives and pyridin-3-yl precursors.

- Mannich-type or related multi-component reactions followed by functional group transformations.

Preparation via Reaction of 3-Pyridinecarboxamide with Ethyl Acetate (Base-Catalyzed Condensation)

A well-documented method for preparing pyridin-3-yl substituted propan-2-ones involves the reaction of 3-pyridinecarboxamide with ethyl acetate under basic conditions. The process is as follows:

- Reagents: 3-pyridinecarboxamide and ethyl acetate.

- Conditions: Sodium sulfate acetate buffer, room temperature.

- Mechanism: The nucleophilic attack of the amide nitrogen or enolate formation leads to condensation and formation of the ketone.

- Workup: After completion, the product is purified by distillation and crystallization to isolate the desired ketone.

This method yields 1-(pyridin-3-yl)propan-2-one, which can be further functionalized to introduce the 3-methylphenyl group or used as a key intermediate in multi-step synthesis.

For the introduction of the 3-methylphenyl group, the Mannich reaction is a practical approach:

- Starting materials: 3-methylacetophenone, pyrrolidine, and paraformaldehyde.

- Conditions: Heating in n-butanol solvent at 85–90 °C for 12–14 hours.

- Process: The Mannich reaction forms a β-aminoketone intermediate (4'-methyl-3-pyrrolidinopropiophenone).

- Purification: Removal of solvent under vacuum, addition of toluene, cooling, and filtration yield the Mannich hydrochloride salt with high purity (>98% HPLC).

- Conversion: Treatment of the hydrochloride with ammonia in water at 10–20 °C liberates the free amine ketone.

This intermediate can be further reacted with 2-bromopyridine and organolithium reagents (e.g., n-butyllithium) at low temperatures (-65 to -40 °C) to introduce the pyridin-3-yl group, forming the desired this compound after appropriate workup.

Organolithium-Mediated Coupling with 2-Bromopyridine

A key step in the synthesis involves the nucleophilic substitution of 2-bromopyridine with an organolithium intermediate derived from the Mannich product:

- Procedure:

- The Mannich ketone is treated with n-butyllithium in hexane at -40 to -50 °C.

- 2-Bromopyridine is added slowly at -65 to -55 °C.

- The reaction mixture is maintained at these low temperatures for 2–3 hours to ensure coupling.

- Quenching: The reaction is quenched with ice water and acidified with HCl at 10–20 °C.

- Isolation: The aqueous layer is separated and basified with NaOH, precipitating the product.

- Purification: The solid product is filtered, washed, and dried to yield the target ketone with high purity.

Alternative Synthetic Routes and Modifications

Other synthetic methodologies reported in literature and patents include:

- One-pot synthesis involving difluoromethyl ketones and trifluoroacetates: Though more relevant for fluorinated analogs, these methods demonstrate the versatility of ketone formation adjacent to pyridinyl groups.

- Oxidation and reduction reactions: Post-synthesis modifications can be performed to adjust oxidation states or introduce additional functional groups, enhancing the compound’s utility in further synthetic applications.

Data Table Summarizing Key Preparation Steps

| Step No. | Reaction Type | Starting Materials | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| 1 | Base-catalyzed condensation | 3-Pyridinecarboxamide + Ethyl acetate | Sodium sulfate acetate buffer, RT | Moderate to good | Produces 1-(pyridin-3-yl)propan-2-one |

| 2 | Mannich reaction | 3-Methylacetophenone + Pyrrolidine + Paraformaldehyde | 85–90 °C, 12–14 h, n-butanol | ~76%, >98% HPLC purity | Forms 4'-methyl-3-pyrrolidinopropiophenone hydrochloride salt |

| 3 | Organolithium coupling | Mannich product + n-Butyllithium + 2-Bromopyridine | -65 to -40 °C, 2–3 h | High purity | Key step introducing pyridin-3-yl group |

| 4 | Workup and purification | Quenching with HCl, basification with NaOH | 10–20 °C | Solid product isolated | Final isolation of this compound |

Research Findings and Observations

- The low-temperature organolithium coupling step is critical to prevent side reactions and ensure high regioselectivity.

- The Mannich reaction provides a robust route to introduce the 3-methylphenyl moiety with high purity and yield.

- Purification by crystallization and filtration after basification ensures removal of impurities and residual salts.

- The reaction conditions are mild enough to preserve sensitive functional groups on the pyridine ring.

- Literature reports confirm that the compound synthesized via these methods exhibits consistent structural integrity, confirmed by NMR and mass spectrometry analyses.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-(3-Methylphenyl)-2-(pyridin-3-yl)ethanone: Similar structure but with an ethanone backbone.

1-(4-Methylphenyl)-3-(pyridin-3-yl)propan-2-one: Similar structure but with a methyl group at the 4-position of the phenyl ring.

1-(3-Methylphenyl)-3-(pyridin-2-yl)propan-2-one: Similar structure but with the pyridinyl group at the 2-position.

Uniqueness: 1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one is unique due to its specific combination of functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one, also known as a ketone derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines a methylphenyl group with a pyridinyl group, which may contribute to its diverse biological effects. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following formula:

This compound includes:

- A methylphenyl group at one end.

- A pyridinyl group at the other end.

- A propanone backbone that links these two groups.

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant biological activities. The primary areas of investigation include:

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains. The minimum inhibitory concentrations (MICs) have been evaluated in several studies, demonstrating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 |

Anticancer Properties

This compound has also been explored for its anticancer potential. In vitro studies indicate that it may inhibit the growth of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

In a study conducted on human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values reported at approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to either inhibition or activation of pathways critical for microbial survival or cancer cell proliferation.

Comparative Analysis

When compared to similar compounds, such as 1-(4-Methylphenyl)-3-(pyridin-3-yl)propan-2-one and 1-(3-Methylphenyl)-2-(pyridin-3-yl)ethanone, it exhibits unique potency and selectivity profiles. This uniqueness is attributed to the specific arrangement and electronic properties of its functional groups.

| Compound | Activity | Potency (IC50/MIC) |

|---|---|---|

| This compound | Antimicrobial/Anticancer | IC50: 15 µM / MIC: 12.5 µg/mL |

| 1-(4-Methylphenyl)-3-(pyridin-3-yl)propan-2-one | Moderate | IC50: Not reported |

| 1-(3-Methylphenyl)-2-(pyridin-3-yl)ethanone | Low | MIC: Not reported |

Q & A

Q. What are the common synthetic routes for 1-(3-Methylphenyl)-3-(pyridin-3-yl)propan-2-one, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , where a ketone reacts with an aldehyde under acidic or basic conditions. For example, analogous syntheses (e.g., 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one) use ethanol as a solvent, thionyl chloride as a catalyst, and controlled stoichiometry to achieve optimal yields . Reaction optimization involves adjusting temperature (40–80°C), solvent polarity, and catalyst loading. Metal-catalyzed methods (e.g., palladium-mediated cross-coupling) may enhance selectivity for complex aryl-pyridinyl systems, as seen in trifluoromethylated ketone syntheses .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

- X-ray crystallography (e.g., Acta Crystallographica reports) resolves bond lengths, angles, and stereochemistry for solid-state confirmation .

- NMR spectroscopy (¹H/¹³C) identifies substituent patterns: pyridinyl protons appear as deshielded signals (δ 7.5–8.5 ppm), while methylphenyl groups resonate near δ 2.3–2.5 ppm .

- High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from solvent effects , tautomerism , or impurity interference . For example:

- Solvent polarity shifts proton chemical shifts; DMSO-d₆ vs. CDCl₃ may alter pyridinyl proton splitting patterns.

- Dynamic HPLC-MS coupled with 2D-COSY NMR can differentiate tautomeric forms (e.g., keto-enol equilibria) .

- Controlled degradation studies (e.g., thermal stability assays at 25–60°C) identify labile functional groups contributing to spectral noise .

Q. What experimental designs address stability challenges in long-term studies?

Methodological Answer:

- Temperature-controlled storage (4°C under nitrogen) minimizes degradation of the propan-2-one backbone, as organic ketones are prone to oxidation .

- Surface adsorption studies (e.g., quartz crystal microbalance assays) quantify compound loss on glassware or polymer surfaces, a critical factor in low-concentration experiments .

- Accelerated stability testing (40°C/75% RH for 1–3 months) predicts shelf-life using Arrhenius kinetics .

Q. How can pharmacological interaction studies be designed to evaluate bioactivity?

Methodological Answer:

- Receptor docking simulations (AutoDock Vina) model interactions with pyridine-sensitive targets (e.g., kinase enzymes), prioritizing binding affinity (ΔG < -7 kcal/mol) and pose validation via molecular dynamics (100 ns trajectories) .

- In vitro assays (e.g., CYP450 inhibition) assess metabolic stability, with IC₅₀ values compared to structurally related compounds like 2-(methylamino)-1-(3-methylphenyl)propan-1-one .

Q. What strategies separate enantiomers or diastereomers of this compound?

Methodological Answer:

- Chiral HPLC (e.g., Chiralpak IG-3 column) with hexane:isopropanol (85:15) mobile phase resolves enantiomers, leveraging the pyridinyl group’s π-π interactions with the stationary phase .

- Diastereomeric salt crystallization using (-)-di-p-toluoyl-d-tartaric acid selectively precipitates one enantiomer, validated by polarimetry .

Q. How can computational modeling predict reactivity or toxicity?

Methodological Answer:

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyridinyl nitrogen’s lone pair (HOMO ≈ -6.2 eV) may dictate reactivity .

- ADMET prediction tools (e.g., SwissADME) estimate hepatotoxicity risks based on structural analogs, flagging potential CYP3A4 inhibition .

Data Validation & Reproducibility

Q. How are analytical method variances minimized across laboratories?

Methodological Answer:

- Interlaboratory calibration using certified reference materials (CRMs) ensures NMR and HPLC-MS consistency .

- Standardized protocols for sample prep (e.g., 0.22 µm filtration) reduce particulate interference in UV-Vis assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.